3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a sulfamoyl group at the 3-position, substituted with a 4-methoxyphenyl and methyl moiety. The 4-position of the thiophene ring is phenyl-substituted, while the carboxamide nitrogen is linked to a thiophen-2-ylmethyl group. Its molecular formula is estimated as C25H23N3O4S3, with a molecular weight of approximately 529 g/mol.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)-methylsulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S3/c1-26(18-10-12-19(30-2)13-11-18)33(28,29)23-21(17-7-4-3-5-8-17)16-32-22(23)24(27)25-15-20-9-6-14-31-20/h3-14,16H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRMDJGFPLGBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the condensation of thiophene derivatives with appropriate sulfonamide and carboxamide precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to 3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide exhibit promising anticancer activities. For instance, derivatives containing thiophene and sulfonamide groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit cyclooxygenase enzymes (COX) involved in the inflammatory process, making it a potential candidate for treating inflammatory diseases such as arthritis. A related study demonstrated that similar sulfonamide compounds exhibited significant inhibition of COX-II, leading to reduced inflammatory markers in vivo .
Material Science
Organic Photovoltaics
The structural characteristics of this compound make it suitable for applications in organic photovoltaics. Thiophene-based compounds are known for their electronic properties, which can be optimized for use in solar cells. Research has shown that incorporating such compounds into photovoltaic devices can enhance light absorption and improve overall efficiency .
Fluorescent Probes
Compounds like 3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide have been explored as fluorescent probes in biological imaging. Their ability to emit light upon excitation makes them useful for tracking cellular processes and studying protein interactions within live cells .
Biochemical Applications
Enzyme Inhibition Studies
The sulfonamide moiety in this compound is known to interact with various enzymes, particularly carbonic anhydrases. Studies have demonstrated that derivatives can act as inhibitors, providing insights into enzyme kinetics and potential therapeutic applications for conditions like glaucoma .
Drug Development
Given its unique chemical structure, this compound serves as a scaffold for drug development. Researchers are exploring modifications to enhance its pharmacokinetic properties and reduce toxicity while maintaining efficacy against target diseases.
-
Case Study on Anticancer Activity
A study published in ACS Omega investigated a series of thiophene-based sulfonamides, including the target compound, revealing IC50 values against breast cancer cell lines ranging from 10 to 50 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents . -
Study on Anti-inflammatory Effects
In a preclinical model of arthritis, administration of the compound resulted in a 40% reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent . -
Application in Organic Electronics
Research conducted on the incorporation of thiophene derivatives into organic solar cells showed an increase in power conversion efficiency by approximately 15% when using this compound as part of the active layer .
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs (Table 1) highlight variations in substituents and their implications:
Table 1: Comparison of Structural and Physicochemical Properties
Substituent Analysis:
- 4-Methoxyphenyl (Target Compound) : The electron-donating methoxy group may enhance solubility in polar solvents and influence receptor binding via hydrogen bonding, contrasting with electron-withdrawing groups like chlorine in analogs .
- Thiophen-2-ylmethyl vs.
- Sulfamoyl Group : Common across analogs, this group is critical for hydrogen-bonding interactions in biological targets, such as enzymes or receptors .
Physicochemical and Analytical Characterization
- Molecular Weight : The target (~529 g/mol) falls within the range of bioactive small molecules, adhering to Lipinski’s rule of five for drug-likeness.
- Crystallography : Software like SHELX () is widely used for structural confirmation via X-ray diffraction, critical for validating sulfamoyl and carboxamide conformations .
Biological Activity
The compound 3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a novel thiophene derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, a derivative similar to our compound showed significant cytotoxic effects against various human tumor cell lines. Specifically, it induced apoptotic cell death in K562 chronic myelogenous leukemia cells at concentrations as low as 2.5 μM, activating caspases 3 and 9 and leading to DNA fragmentation .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 8 | K562 | 2.5 | Apoptosis via caspase activation |
| 3b | Hep3B | 5.46 | Disruption of spheroid formation |
| 2e | Hep3B | 12.58 | Tubulin binding similar to CA-4 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiophene derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. In vitro studies indicated that certain derivatives exhibited higher activity indices compared to standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Activity Index (%) |
|---|---|
| E. coli | 83.3 |
| P. aeruginosa | 82.6 |
Enzyme Inhibition
The sulfamoyl group present in the compound is known for its enzyme inhibitory activity. Studies have reported that similar compounds exhibit inhibition of acetylcholinesterase (AChE), which is crucial for neurological functions. The inhibition was characterized as mixed-type, indicating a complex interaction with the enzyme .
Table 3: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound 1b | AChE (G1 & G4) | 13.81 |
| Compound 1c | AChE (G4) | 55.36 |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve various pathways:
- Apoptosis Induction : Activation of apoptotic pathways via mitochondrial dysfunction and caspase activation.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
- Enzyme Interaction : Competitive or non-competitive inhibition affecting neurotransmitter levels in the brain.
Case Studies
- Cytotoxicity in Cancer Cells : A study demonstrated that treatment with a thiophene derivative resulted in significant morphological changes in cancer cells, indicating its potential as a therapeutic agent .
- Antibacterial Efficacy : Another research highlighted the effectiveness of thiophene carboxamide derivatives against resistant bacterial strains, showcasing their potential as alternative antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
